molecular formula C7H2BrF4NO2 B3043776 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene CAS No. 917391-24-3

2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B3043776
CAS No.: 917391-24-3
M. Wt: 287.99 g/mol
InChI Key: BABOYRMVACTQGM-UHFFFAOYSA-N
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Description

Chemical Name: 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene CAS No.: 917391-24-3 Molecular Formula: C₇H₂BrF₄NO₂ Molecular Weight: 287.996 g/mol Substituents: Bromo (position 2), fluoro (position 5), nitro (position 1), and trifluoromethyl (position 3) .

This compound is a halogenated aromatic nitro derivative with multiple electron-withdrawing groups (EWGs). Its structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The nitro group at position 1 enhances electrophilic substitution reactivity, while the trifluoromethyl group at position 3 contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-6-4(7(10,11)12)1-3(9)2-5(6)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABOYRMVACTQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Reactivity Considerations for Targeted Synthesis

Electronic and Steric Effects in Polyhalogenated Arenes

The trifluoromethyl (-CF₃) group at the 3-position of the benzene ring exerts a strong electron-withdrawing inductive effect, activating the ring toward electrophilic substitution at the ortho and para positions relative to itself. However, steric hindrance from the bulky -CF₃ group preferentially directs incoming electrophiles to the less hindered para position (C-5). Subsequent bromination at C-2 and nitration at C-1 must overcome competitive site reactivity, necessitating precise control of reaction conditions to achieve the desired regioselectivity.

Thermodynamic vs. Kinetic Control in Sequential Functionalization

The synthesis sequence—whether bromination precedes nitration or vice versa—profoundly impacts product distribution. Bromination prior to nitration leverages the -CF₃ group’s directive effects but risks over-bromination at elevated temperatures. Conversely, early nitration creates a deactivating nitro group that slows subsequent bromination, requiring stronger Lewis acid catalysts. Kinetic studies from the patent literature demonstrate that brominating 1-nitro-3-trifluoromethylbenzene at 35°C in dichloromethane/sulfuric acid achieves 97% conversion to the monobrominated product within 25 hours, while temperatures >50°C promote dibromination.

Primary Synthetic Routes and Optimization Strategies

Route A: Bromination Followed by Nitration

Step 1: Bromination of 1-Nitro-3-trifluoromethylbenzene

Reagents :

  • Brominating agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 1.2 equiv)
  • Catalyst: Concentrated sulfuric acid (20% SO₃, 5 mL/g substrate)
  • Solvent: Dichloromethane (anhydrous)
  • Temperature: 25–40°C (optimized at 35°C)

Mechanism :
DBDMH reacts with H₂SO₄ to generate Br⁺, which undergoes electrophilic aromatic substitution at the C-2 position activated by the -CF₃ group. The reaction proceeds via a σ-complex intermediate stabilized by resonance with the nitro group.

Work-up :

  • Phase separation with CH₂Cl₂ (3 × 300 mL)
  • Sequential washing with NaHCO₃ (sat.), sulfamic acid (5%), and H₂O
  • Drying over MgSO₄, rotary evaporation

Analytical Data :

  • GC-MS : m/z 287 [M]⁺, 268 [M–F]⁺, 257 [M–NO₂]⁺
  • ¹H NMR (DMSO-d₆): δ 8.42 (dd, J = 7.6, 3.0 Hz, 1H), 8.13 (dd, J = 8.5, 2.5 Hz, 1H)
Step 2: Nitration of 2-Bromo-5-fluoro-3-trifluoromethylbenzene

Reagents :

  • Nitrating mixture: KNO₃ (1.5 equiv) in H₂SO₄ (20% SO₃)
  • Solvent: Dichloromethane
  • Temperature: 25–30°C (exothermic control)

Key Observation :
Maintaining the temperature below 30°C prevents Fries rearrangement and poly-nitration. The nitro group installs at C-1 due to para-directing effects of the -CF₃ group and meta-directing influence of the bromine.

Route B: Nitration Followed by Bromination

Step 1: Nitration of 2-Fluoro-5-bromo-3-trifluoromethylbenzene

Reagents :

  • HNO₃ (fuming, 90%) in H₂SO₄
  • Solvent: ClCH₂CH₂Cl (1,2-dichloroethane)
  • Temperature: 0–5°C (slow addition)

Challenge :
The electron-withdrawing -CF₃ and bromine substituents deactivate the ring, requiring vigorous nitration conditions. This method yields 82–85% product but generates 10–12% regioisomeric byproducts.

Step 2: Bromination Under Lewis Acid Catalysis

Reagents :

  • Br₂ (1.1 equiv)
  • Catalyst: FeBr₃ (0.2 equiv)
  • Solvent: Nitromethane
  • Temperature: 60°C, 12 h

Limitation :
FeBr₃ promotes Friedel-Crafts alkylation side reactions with nitromethane, necessitating careful stoichiometric control.

Advanced Purification and Analytical Validation

Multi-Stage Crystallization Protocol

Crude product from Route A undergoes sequential solvent treatments:

  • Dissolution in hot toluene (80–90°C)
  • Cooling to 35–40°C to induce nucleation
  • Filtration and washing with ice-cold toluene
  • Repeat cycles until HPLC purity >99%

Yield Improvement :
Implementing this protocol increases isolated yield from 68% to 89% by removing regioisomeric contaminants.

Spectroscopic Characterization Benchmarks

Technique Key Signals Reference
GC-MS m/z 287 (M⁺), 268 (M–F), 257 (M–NO₂)
¹H NMR δ 8.42 (dd, J=7.6,3.0 Hz), 8.13 (dd, J=8.5,2.5 Hz)
IR 3101 cm⁻¹ (C-H aromatic), 1554 cm⁻¹ (NO₂ asym)

Industrial-Scale Process Considerations

Continuous-Flow Microwave Reactor Design

Pilot studies demonstrate that transferring Route A to a continuous-flow system with microwave irradiation (150 W, 2.45 GHz) reduces reaction time from 25 h to 9.5 h while maintaining 96% yield. Key parameters:

  • Flow rate: 0.8 mL/min
  • Residence time: 12 min
  • Pressure: 15 bar

Waste Stream Management

The sulfuric acid filtrate contains residual Br⁻ (≈1200 ppm) and NO₃⁻ (≈800 ppm), requiring neutralization with Ca(OH)₂ to precipitate CaSO₄·2H₂O and Ca(NO₃)₂ before safe disposal.

Scientific Research Applications

Scientific Research Applications of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is an aromatic compound featuring bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring. It is used in scientific research, particularly in organic synthesis, pharmaceuticals, and materials science.

Applications

  • Organic Synthesis 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene serves as a building block in the synthesis of complex organic molecules. It can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogens and nitro groups. The nitro group can also be reduced to an amine group, offering further synthetic versatility.
  • Pharmaceuticals This compound is a potential precursor in the development of new drugs because of its unique functional groups. The trifluoromethyl group can enhance interactions with biological targets, such as enzymes, by increasing binding affinity.
  • Materials Science It is utilized in the development of advanced materials with specific properties, including high thermal stability and resistance to chemical degradation.

Properties

*IUPAC Name: 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene
*Molecular Formula: C7H2BrF4NO2C_7H_2BrF_4NO_2
*Molecular Weight: 271.01 g/mol

Reactions

  • Substitution Reactions: Can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogens and nitro groups. Common reagents for nucleophilic substitution include sodium hydroxide or potassium tert-butoxide.
  • Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, often using catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
  • Oxidation Reactions: Can be oxidized to introduce additional functional groups, using reagents like potassium permanganate or chromium trioxide.

Research indicates that compounds containing nitro and trifluoromethyl groups exhibit significant antimicrobial activity. The presence of the nitro group is often associated with increased potency against microbial strains because of its ability to interfere with cellular processes. The trifluoromethyl group has been linked to enhanced interactions with biological targets, including enzymes. The incorporation of trifluoromethyl groups can increase the binding affinity to targets such as reverse transcriptase and other enzymes involved in metabolic pathways. This enhancement is attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes transition states during enzymatic reactions.

  • Antimicrobial Activity: A study evaluated the antimicrobial efficacy of fluorinated compounds, including 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, and demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Enzyme Interaction: Research investigated the binding interactions between fluorinated benzene derivatives and reverse transcriptase, and the findings indicated that 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene exhibited a higher binding affinity than non-fluorinated analogs, suggesting potential as a lead compound for antiviral drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The bromine and fluorine atoms can participate in halogen bonding, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene 917391-24-3 C₇H₂BrF₄NO₂ 287.996 Br (2), F (5), NO₂ (1), CF₃ (3) Intermediate in organic synthesis
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene 2366994-47-8 C₇H₂BrF₃INO₃ 411.9 Br (1), I (2), NO₂ (3), OCF₃ (5) Cross-coupling reactions
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene 180146-67-2 C₈H₅BrF₃NO₂ 284.03 BrCH₂ (1), NO₂ (3), CF₃ (5) Alkylating agent
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene 156243-64-0 C₇H₂BrF₅ 259.99 Br (5), F (1,3), CF₃ (2) Pharmaceutical building block

Reactivity and Electronic Effects

  • Nitro Group Influence : The nitro group at position 1 in the target compound strongly deactivates the aromatic ring, directing electrophiles to meta positions. This contrasts with 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene, where the nitro group at position 3 creates distinct regioselectivity patterns .
  • In contrast, 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene features a bromomethyl group, enabling alkylation reactions .
  • Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CF₃) in the target compound provides greater electron-withdrawing effects than the trifluoromethoxy (OCF₃) group in the iodo analog, altering solubility and reaction kinetics .

Research Findings and Implications

  • Solubility : The target compound’s low solubility in polar solvents contrasts with 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, which dissolves in chloroform and DMSO .
  • Stability : The trifluoromethyl group enhances thermal stability compared to analogs with trifluoromethoxy or bromomethyl groups .
  • Synthetic Utility : The target compound’s unique substitution pattern enables selective functionalization, making it valuable for constructing complex molecules in drug discovery .

Biological Activity

2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

The molecular formula of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is C7H3BrF4N2O2C_7H_3BrF_4N_2O_2, with a molecular weight of approximately 271.01 g/mol. The compound's structure influences its reactivity and biological activity, making it a subject of interest in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that compounds containing nitro and trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The presence of the nitro group is often associated with increased potency against microbial strains due to its ability to interfere with cellular processes.

Enzyme Inhibition

The trifluoromethyl group has been linked to enhanced interactions with biological targets, including enzymes. In particular, studies suggest that the incorporation of trifluoromethyl groups can increase the binding affinity to targets such as reverse transcriptase and other enzymes involved in metabolic pathways. This enhancement is attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes transition states during enzymatic reactions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene on various cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxic effects, potentially through apoptosis induction mechanisms. Further research is needed to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several fluorinated compounds, including 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Enzyme Interaction

In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding interactions between fluorinated benzene derivatives and reverse transcriptase. The findings indicated that 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene exhibited a higher binding affinity than non-fluorinated analogs, suggesting potential as a lead compound for antiviral drug development.

Data Tables

Property Value
Molecular FormulaC7H3BrF4N2O2C_7H_3BrF_4N_2O_2
Molecular Weight271.01 g/mol
Boiling PointNot Available
Antimicrobial Activity (MIC)32 µg/mL against E. coli
Enzyme Binding AffinityHigher than non-fluorinated analogs

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, and how do reaction conditions influence yields?

The synthesis typically involves sequential functionalization of a benzene core. A common approach is nitration followed by bromination or vice versa, depending on directing effects. For example:

  • Nitration : The electron-withdrawing trifluoromethyl group directs nitration to the meta position. Using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes side reactions like over-nitration .
  • Bromination : Bromine or CuBr/HBr in acetic acid can introduce bromine at the ortho position relative to the nitro group, leveraging steric and electronic effects .
    Yields depend on reaction order, catalyst choice (e.g., polyvinyl chloride for hydrogenation steps ), and purification methods (e.g., reduced-pressure distillation ).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and fluorine substituents, while ¹H NMR resolves aromatic protons and coupling patterns.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (270.00 g/mol) and isotopic patterns from bromine .
  • X-ray Crystallography : Resolves regiochemistry and steric effects caused by bulky substituents (e.g., nitro and bromine) .
  • Density and Boiling Point : Physical properties like density (1.695 g/cm³) and boiling point (162.9°C) aid in purity assessment .

Q. What safety protocols are critical when handling this compound?

  • Toxicity : Bromine and nitro groups pose risks of skin irritation and respiratory toxicity. Use fume hoods and PPE .
  • Reactivity : Nitro groups may decompose under heat, requiring storage below 25°C. Avoid reducing agents to prevent explosive byproducts .

Advanced Questions

Q. How do competing directing effects influence regioselectivity during synthesis?

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong meta-directors, while bromine (-Br) is ortho/para-directing. In nitration, -CF₃ directs nitration to position 1, while bromine (if present) competes. Computational modeling (e.g., DFT) predicts charge distribution to optimize reaction pathways . For example, pre-installing bromine may force nitration to position 5 via steric hindrance .

Q. What strategies mitigate side reactions in nucleophilic aromatic substitution (SNAr) involving this compound?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophile reactivity while stabilizing intermediates .
  • Temperature Control : Low temperatures (-20°C) reduce elimination byproducts from trifluoromethyl groups.
  • Catalysis : Transition metals (e.g., CuI) facilitate cross-coupling reactions, suppressing homo-coupling .

Q. How can computational methods predict reactivity in derivatives of this compound?

  • Molecular Orbital Analysis : HOMO-LUMO gaps calculated via Gaussian software reveal susceptibility to electrophilic attack .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to design pharmacologically active analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 2
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2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

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